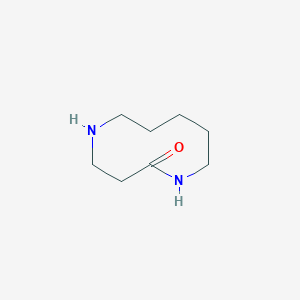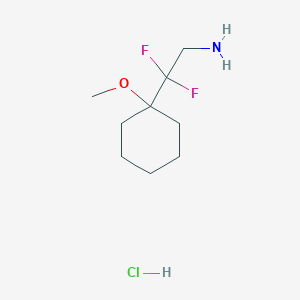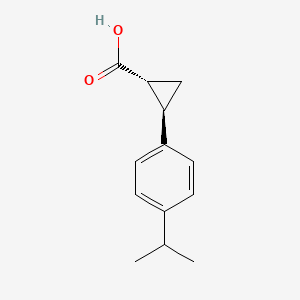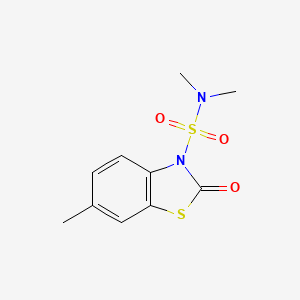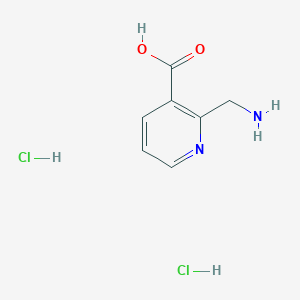
2-(Aminomethyl)nicotinic acid dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(Aminomethyl)nicotinic acid dihydrochloride” is a chemical compound with the CAS Number: 76196-67-3 . It has a molecular weight of 225.07 and its IUPAC name is 6-(aminomethyl)nicotinic acid dihydrochloride . The compound is typically a yellow to brown solid .
Molecular Structure Analysis
The molecular formula of “2-(Aminomethyl)nicotinic acid dihydrochloride” is C7H10Cl2N2O2 . Its average mass is 225.072 Da and its monoisotopic mass is 224.011932 Da .Physical And Chemical Properties Analysis
The compound is a yellow to brown solid . and should be stored at a temperature between 2-8°C .Applications De Recherche Scientifique
Herbicidal Activity
2-(Aminomethyl)nicotinic acid derivatives have been explored for their potential as herbicides. A study by Yu et al. (2021) synthesized a series of N-(arylmethoxy)-2-chloronicotinamides derived from nicotinic acid, some of which exhibited excellent herbicidal activity against various plants.
Synthesis Techniques
Efficient synthesis methods for 2-aminonicotinic acids have been developed. Quevedo et al. (2009) described a microwave-assisted synthesis of these compounds, expanding the range of accessible 2-aminonicotinic acids.
Pharmaceutical Intermediate Synthesis
Wang et al. (2006) detailed a practical synthesis of a key pharmaceutical intermediate, 2-[(1H-pyrrolo[2,3-b]pyridine-4-yl)methylamino]-5-fluoronicotinic acid, crucial in pharmaceutical development (Wang et al., 2006).
G-Protein-Coupled Receptor Research
Studies have investigated the role of nicotinic acid in binding to specific receptors. Tunaru et al. (2003) and Lorenzen et al. (2001) explored nicotinic acid's interaction with G-protein-coupled receptors, contributing to understanding lipid metabolism and other physiological processes.
DPP-4 Inhibitor Development
Nicotinic acid derivatives have been investigated for their potential as dipeptidyl peptidase IV (DPP-4) inhibitors, useful in treating diseases like diabetes. Miyamoto et al. (2011) reported on the design and synthesis of 3-pyridylacetamide derivatives, highlighting their potential as DPP-4 inhibitors.
Superoxide Dismutase Mimetics
Research by Suksrichavalit et al. (2008) showed that copper complexes of nicotinic-acid derivatives exhibit superoxide dismutase (SOD) mimetic activity, indicating potential therapeutic applications.
Vasorelaxation and Antioxidation Properties
Prachayasittikul et al. (2010) studied the vasorelaxation and antioxidation properties of thionicotinic acid derivatives, uncovering their potential for developing novel vasorelaxant and antioxidant therapeutics.
Polymorphism in Organic Systems
The study of polymorphism in organic systems, including 2-[methyl(phenyl)amino]nicotinic acid, was conducted by Long et al. (2008), providing insights into the molecular arrangements and stability of these compounds.
Lipid-Independent Mechanisms of Action
Lukasova et al. (2011) explored new lipid-independent mechanisms of action of nicotinic acid, offering potential therapeutic applications beyond lipid disorders (Lukasova et al., 2011).
Safety and Hazards
The compound has several hazard statements: H302, H315, H319, H335 . This means it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
2-(aminomethyl)pyridine-3-carboxylic acid;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2.2ClH/c8-4-6-5(7(10)11)2-1-3-9-6;;/h1-3H,4,8H2,(H,10,11);2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXQIOUVSZGWBBL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)CN)C(=O)O.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10Cl2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Aminomethyl)nicotinic acid dihydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

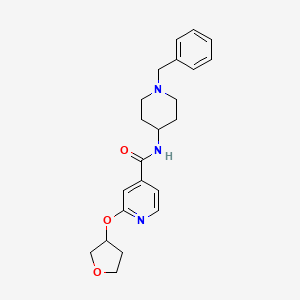
![2-((8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2410331.png)
![N-(3-chloro-4-methoxyphenyl)-2-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4-yl]oxy}acetamide](/img/structure/B2410332.png)

![2,5-Dioxadispiro[2.0.44.33]undecane](/img/structure/B2410335.png)
